Z-4-Dodecenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(Z)-dodec-4-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-9,13H,2-7,10-12H2,1H3/b9-8- |
InChI Key |
HPSZLHZEQBRQIA-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCO |
Canonical SMILES |
CCCCCCCC=CCCCO |
Origin of Product |
United States |
Contextualization Within Long Chain Unsaturated Alcohols and Aldehydes
Z-4-Dodecenol belongs to a broader class of organic compounds known as long-chain unsaturated alcohols. These molecules, along with their corresponding aldehydes and acetates, are fundamental components in the chemical language of many insect species. nih.govoup.com These fatty acid derivatives are often employed as semiochemicals, which are chemicals that convey information between organisms. plantprotection.plncsu.edu
Long-chain unsaturated alcohols and aldehydes are particularly prevalent as insect pheromones, which are semiochemicals used for intraspecific communication. ncsu.eduwikipedia.org The specific structure of these molecules, including the chain length, the position and stereochemistry of the double bonds, and the functional group (alcohol, aldehyde, or acetate), determines their biological activity and the message they convey. researchgate.net For instance, this compound is a C12 alcohol with a cis (Z) double bond at the fourth carbon position. nist.gov This precise configuration is critical for its recognition by the olfactory systems of specific insect species.
The biosynthesis of these compounds often occurs in specialized glands, and they are released in minute quantities to elicit powerful behavioral responses in receiving individuals. nih.gov Research in this area has highlighted the diversity and specificity of these chemical signals, with even subtle variations in molecular structure leading to different behavioral outcomes.
Table 1: Chemical Properties of this compound
Overarching Significance in Chemical Ecology and Olfactory Signaling Research
Identification in Biological Secretions and Extracts
The identification of this compound in diverse biological sources underscores its versatile role in chemical ecology. Research has confirmed its presence as a key component in insect secretions, a volatile organic compound (VOC) in plants, and as part of the chemical signature in animal-derived profiles.
Occurrence as a Component in Insect Pheromone Systems
This compound has been identified as a volatile compound in the chemical profiles of certain insects, suggesting a role in their communication systems. Notably, it is found in sympatric longhorned beetle species, which are significant pests. The detection of this compound is part of a broader effort to understand the chemical cues that govern insect behavior for monitoring and control purposes.
Table 1: Identification of this compound in Insect Volatile Profiles
| Insect Species | Common Name | Source of Compound | Reference |
|---|---|---|---|
| Anoplophora chinensis | Citrus Longhorned Beetle | General Volatile Profile | core.ac.ukesf.edu |
| Anoplophora glabripennis | Asian Longhorned Beetle | General Volatile Profile | core.ac.ukesf.edu |
Presence as a Volatile Organic Compound in Plant Metabolomes
The compound this compound is a component of the volatile organic compound (VOC) profiles of several plant species. It is released from various parts of the plant, including flowers and fruits. The presence of this and other VOCs contributes to the plant's aroma, which can play a crucial role in attracting pollinators or seed dispersers. Studies have identified this compound in a range of agricultural and horticultural plants. For instance, it has been detected in the floral scent of hybrid onions and as a component of the aroma profile in fruits such as pears, bananas, and cantaloupes. researchgate.net
Table 2: Identification of this compound in Plant Volatile Organic Compound (VOC) Profiles
| Plant Species | Common Name | Plant Part / Source | Reference |
|---|---|---|---|
| Allium cepa L. | Onion | Flower | |
| Pyrus communis | Pear (cv. Dr. Guyot) | Fruit | |
| Musa spp. | Banana (cv. Giant Cavendish) | Naturally Ripened Fruit | researchgate.net |
| Cucumis melo L. | Cantaloupe | Fruit |
Detection in Animal-Derived Volatile Profiles
Beyond the insect and plant kingdoms, this compound has also been identified in the volatile chemical profiles of mammals. Research into the chemical communication of the tree shrew has found this compound to be a component of its urine. In many mammalian species, urine serves as a critical medium for transmitting information about social status, sex, and reproductive condition.
Table 3: Identification of this compound in Animal-Derived Volatiles
| Animal Species | Common Name | Source of Volatile | Reference |
|---|---|---|---|
| Tupaia belangeri | Tree Shrew | Urine (Male and Female) |
Inter-species Chemical Communication Roles and Ecological Interactions
Semiochemicals like this compound are fundamental to the way organisms interact with each other and their environment. These chemical signals can influence a wide array of behaviors and physiological responses, mediating interactions both within and between species.
Olfactory Roles in Non-Insect Biological Systems
In mammals, the sense of smell is crucial for survival and reproduction, guiding behaviors related to finding food, avoiding predators, and social interactions. nih.govresearchgate.netnih.govsi.educas.cz The detection of this compound in the urine of the tree shrew (Tupaia belangeri) points to its role in mammalian chemical communication. Studies have shown that male tree shrews can distinguish between the urine odors of females in different reproductive states. The chemical composition of urine, which includes compounds like this compound, encodes this vital information. This allows males to identify potential mates, suggesting that this compound is part of a complex olfactory cue system that facilitates reproductive success in this species.
Endogenous Biosynthesis in Eukaryotic Systems
The biosynthesis of this compound and other related unsaturated C12 alcohol pheromones in eukaryotes, particularly in insects like moths, is a specialized branch of fatty acid metabolism. These pathways modify standard fatty acid precursors to generate the specific structures required for chemical communication.
The production of C12 unsaturated fatty acid precursors for pheromones such as this compound can occur through two primary proposed pathways. The specific route utilized often depends on the insect species and the final pheromone structure.
One major pathway involves the direct desaturation of a saturated C12 fatty acid precursor, lauric acid (12:0). In this route, lauric acid, or more commonly its acyl-CoA or acyl-ACP derivative, is acted upon by a specific desaturase enzyme that introduces a double bond at a precise position and with specific stereochemistry (Z or E) slu.se.
Alternatively, many moth species synthesize C12 pheromones through the modification of longer-chain fatty acids, such as palmitic acid (16:0) or stearic acid (18:0). This pathway involves an initial desaturation step to introduce a double bond, followed by one or more rounds of chain-shortening via limited or peroxisomal β-oxidation slu.seoup.com. This process removes two-carbon units until the desired C12 chain length is achieved, resulting in an unsaturated C12 fatty acyl precursor.
The conversion of standard fatty acids into specific unsaturated alcohols is orchestrated by a series of key enzymes. The most critical of these are fatty acyl desaturases (FADs) and fatty acyl reductases (FARs).
Fatty Acyl Desaturases (FADs): These enzymes are responsible for introducing double bonds into the fatty acyl chain. The specificity of the desaturase is paramount as it determines both the position and the geometry (cis/Z or trans/E) of the double bond, which is crucial for the biological activity of the pheromone. For instance, a ∆9-desaturase would introduce a double bond between carbons 9 and 10 of the fatty acid chain slu.se. The diversity and evolution of these enzymes allow for the vast array of unsaturated pheromones found in insects.
Fatty Acyl Reductases (FARs): Once the correct unsaturated fatty acyl precursor (typically an acyl-CoA) is synthesized, the final step is its reduction to the corresponding alcohol. This two-step reaction is catalyzed by a single fatty acyl reductase enzyme, which reduces the fatty acyl-CoA to an intermediate aldehyde, and then further reduces the aldehyde to the final fatty alcohol without releasing the intermediate pnas.org. These enzymes are often specific to the pheromone gland and play an essential role in regulating the final steps of pheromone biosynthesis pnas.org. The substrate specificity of FARs can vary, with some acting on a wide range of fatty acyl-CoAs with chain lengths from C8 to C16 oup.com.
The table below summarizes the key enzymes involved in the biosynthesis of unsaturated C12 alcohol pheromone precursors.
| Enzyme Class | Specific Enzyme Example | Function | Precursor | Product |
| Fatty Acyl Desaturase (FAD) | Cpo_CPRQ (from Cydia pomonella) | Introduces double bonds into fatty acyl chains | Lauric Acid (12:0) | (E,E)-8,10-dodecadienoic acid precursor |
| Fatty Acyl Reductase (FAR) | HarFAR (from Helicoverpa armigera) | Reduces fatty acyl-CoA to fatty alcohol | Unsaturated C12 Acyl-CoA | Unsaturated C12 Alcohol |
| Thioesterase (FatB) | UcTE (from Umbellularia californica) | Hydrolyzes acyl-ACP to release free fatty acid, increasing C12 precursor availability | Lauroyl-ACP | Lauric Acid (12:0) |
This table presents examples of enzymes that are functionally representative of the classes involved in C12 unsaturated alcohol biosynthesis.
Microbial Metabolism and Biodegradation Pathways
While this compound is a specialized eukaryotic signaling molecule, its fundamental structure as a C12 aliphatic alcohol makes it susceptible to microbial metabolism. Microorganisms possess robust pathways for the degradation of alkanes and alcohols, which serve as carbon and energy sources.
Various bacterial species have been identified that can degrade dodecanol (B89629) and other related aliphatic alcohols. Strains such as Rhodococcus erythropolis and Bacillus cereus are capable of utilizing these compounds acs.orgoup.com. The degradation process is typically aerobic. The initial step in the metabolism of a primary alcohol like dodecanol is its oxidation. Bacteria often initiate the breakdown by converting the alcohol into its corresponding aldehyde, and subsequently into a carboxylic acid (dodecanoic acid) oup.comkoreascience.kr. This fatty acid can then be channeled into the central metabolic pathway of β-oxidation, where it is sequentially broken down into two-carbon acetyl-CoA units. These units can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.
The efficiency of this degradation can be influenced by environmental factors and the physical properties of the substrate. For example, the hydrophobicity of dodecanol can affect its bioavailability to bacterial cells, and some bacteria may produce biosurfactants to enhance the uptake of such compounds acs.orgacs.org.
The enzymatic oxidation of alcohols is a critical step in their biodegradation and is catalyzed primarily by oxidoreductases.
Alcohol Dehydrogenases (ADHs): These are the most prominent enzymes in the initial oxidation of primary alcohols to aldehydes mdpi.comkhanacademy.org. ADHs are a broad class of enzymes that typically utilize nicotinamide adenine dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor to accept hydride from the alcohol's α-carbon libretexts.orgyoutube.com. The reaction converts the alcohol to an aldehyde and produces the reduced cofactor (NADH or NADPH) khanacademy.org. While many ADHs are known for their activity on short-chain alcohols like ethanol, specific ADHs capable of acting on medium- and long-chain alcohols, such as dodecanol, have been identified in various bacteria nih.gov. For example, an alcohol dehydrogenase (PsADH) from Pantoea sp. was found to oxidize 1-tetradecanol to tetradecanal, demonstrating activity on long-chain fatty alcohols nih.gov.
Alcohol Oxidases (AlcOXs): As an alternative to dehydrogenases, alcohol oxidases catalyze the oxidation of alcohols using molecular oxygen as the electron acceptor, producing an aldehyde and hydrogen peroxide (H₂O₂) as a byproduct mdpi.com.
Following the initial oxidation, the resulting aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs) , which also typically use NAD+ as a cofactor.
The table below details the key enzymes in the microbial degradation of dodecanol.
| Enzyme Class | Function | Cofactor/Co-substrate | Substrate | Product |
| Alcohol Dehydrogenase (ADH) | Oxidizes primary alcohol to an aldehyde | NAD+ / NADP+ | 1-Dodecanol (B7769020) | Dodecanal |
| Alcohol Oxidase (AlcOX) | Oxidizes primary alcohol to an aldehyde | O₂ | 1-Dodecanol | Dodecanal + H₂O₂ |
| Aldehyde Dehydrogenase (ALDH) | Oxidizes aldehyde to a carboxylic acid | NAD+ | Dodecanal | Dodecanoic acid |
Chemical Synthesis and Derivatization Approaches for Z 4 Dodecenol
Stereoselective Synthesis Methodologies for Z-4-Dodecenol
Achieving a high stereochemical purity of the Z-isomer is a primary challenge in the synthesis of this compound. Several methodologies have been developed to control the geometry of the carbon-carbon double bond.
The Wittig reaction is a widely utilized method for forming alkenes from carbonyl compounds and phosphorus ylides. organic-chemistry.orgnumberanalytics.com The stereochemical outcome of this reaction is highly dependent on the nature of the ylide. numberanalytics.com For the synthesis of Z-alkenes like this compound, non-stabilized ylides are typically employed. organic-chemistry.orgnumberanalytics.com
The reaction involves the attack of the ylide on an aldehyde, leading to a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. organic-chemistry.org Under salt-free conditions, this intermediate decomposes to yield the Z-alkene and a phosphine (B1218219) oxide. pitt.edu The formation of the Z-alkene is kinetically controlled, with the cis-oxaphosphetane being the favored intermediate. pitt.edu
Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction
| Factor | Influence on (Z)-Alkene Formation |
|---|---|
| Ylide Type | Non-stabilized ylides (where the R group is alkyl) favor the formation of (Z)-alkenes. organic-chemistry.orgnumberanalytics.com |
| Solvent | Aprotic, non-polar solvents generally promote higher Z-selectivity. |
| Temperature | Lower reaction temperatures often enhance the stereoselectivity towards the Z-isomer. |
| Base Used | Salt-free conditions, often achieved using bases like sodium hydride (NaH), are preferred to avoid intermediates that can lead to E-isomer formation. organic-chemistry.org |
An alternative and highly effective strategy for synthesizing Z-alkenes involves the partial reduction of an alkyne intermediate. organic-chemistry.org This multi-step approach offers excellent control over the double bond geometry. The general route involves the formation of a dodec-4-yn-1-ol intermediate, followed by a stereoselective semi-hydrogenation.
The selective reduction of the internal alkyne to a Z-alkene is commonly achieved through catalytic hydrogenation using specific catalysts that prevent over-reduction to the corresponding alkane. organic-chemistry.org
Common Catalysts for Alkyne to (Z)-Alkene Reduction:
Lindlar's Catalyst: This is a palladium catalyst poisoned with lead acetate (B1210297) and quinoline, which deactivates the catalyst enough to stop the reduction at the alkene stage, yielding the Z-isomer.
Nickel-Boron (P-2) Catalyst: Similar to Lindlar's catalyst, this provides a high yield of the Z-alkene.
Transition-Metal-Free Methods: Recent developments include the use of organic photoreductants that can perform the semihydrogenation with high Z-selectivity and tolerance for various functional groups. chemrxiv.org
Hydrosilylation followed by protodesilylation can also be used, though certain ruthenium catalysts may favor the (E)-alkene. organic-chemistry.org Other methods, such as copper-catalyzed semihydrogenation, can provide Z-alkenes stereoselectively. organic-chemistry.org
Ensuring high isomeric purity is paramount. The choice of synthetic route is the primary determinant of stereoselectivity.
In Wittig Reactions: The selection of a non-stabilized ylide and salt-free, aprotic conditions are crucial for maximizing the Z/E ratio. organic-chemistry.orgpitt.edu
In Alkyne Reductions: The choice of catalyst is critical. Lindlar's catalyst is renowned for its ability to produce Z-alkenes with high stereoselectivity. The reaction must be carefully monitored to prevent both over-reduction and isomerization. organic-chemistry.org
Regardless of the method, the final product is often a mixture of Z and E isomers. Purification is typically achieved through techniques such as:
Chromatography: Argentation chromatography, which uses silver ions to separate isomers based on the differential interaction with the double bonds, is particularly effective.
Distillation: Fractional distillation can be used to separate isomers if their boiling points are sufficiently different.
Chemical Derivatization of this compound
The primary alcohol functional group in this compound is a versatile handle for chemical modifications, allowing for the synthesis of various derivatives and structural analogs. solubilityofthings.com
Oxidation to (Z)-4-Dodecenal: The alcohol can be oxidized to the corresponding aldehyde, (Z)-4-dodecenal. chemicalbook.comparchem.compherobase.com This transformation requires mild oxidizing agents to prevent further oxidation to a carboxylic acid.
Table 2: Common Reagents for Oxidation of Alcohols to Aldehydes
| Reagent | Description |
|---|---|
| Pyridinium chlorochromate (PCC) | A common and effective reagent for the oxidation of primary alcohols to aldehydes. chemicalbook.com |
| Dess-Martin periodinane (DMP) | A mild oxidant that allows for the conversion to be performed under neutral conditions at room temperature. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, suitable for sensitive substrates. |
Esterification: Esters are synthesized from this compound by reacting it with a carboxylic acid or a carboxylic acid derivative. researchgate.net The most common method is the Fischer esterification, where the alcohol and a carboxylic acid are heated in the presence of an acid catalyst, such as sulfuric acid. youtube.comyoutube.com This is an equilibrium reaction, and water is typically removed to drive it towards the product. youtube.com
Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine). researchgate.net
Functional group interconversion refers to the transformation of one functional group into another, enabling the synthesis of diverse structural analogs from a common precursor like this compound. solubilityofthings.commasterorganicchemistry.com The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by various nucleophiles. vanderbilt.edu
Examples of Functional Group Interconversions:
Conversion to Alkyl Halides: The alcohol can be converted to an alkyl bromide using reagents like phosphorus tribromide (PBr₃) or to an alkyl chloride using thionyl chloride (SOCl₂). vanderbilt.edu
Conversion to Azides: The hydroxyl group can be converted to a tosylate, which is then displaced by an azide (B81097) ion (e.g., from sodium azide) to form an alkyl azide. vanderbilt.edu
Conversion to Amines: The resulting alkyl azide can be reduced (e.g., via hydrogenation or with LiAlH₄) to yield the corresponding primary amine. vanderbilt.edu
These transformations allow for the systematic modification of the molecule's structure, which is a fundamental practice in the synthesis of new organic compounds. solubilityofthings.com
Advanced Analytical Methodologies for Z 4 Dodecenol Research
Chromatographic Separation Techniques
Chromatography is indispensable for isolating Z-4-dodecenol from its isomers and other related compounds. The choice of technique depends on the analytical goal, whether it be quantification, purification, or high-resolution separation.
Gas chromatography is a premier technique for the analysis of volatile compounds like this compound. Its high efficiency makes it particularly suitable for the challenging task of separating closely related geometric (Z/E) and positional isomers of dodecenol, which often exhibit very similar physical properties.
The separation is primarily achieved based on the differential partitioning of isomers between a gaseous mobile phase and a liquid stationary phase within a long capillary column. The choice of stationary phase is critical for resolving isomers. Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropyl functional groups, are often employed. These phases can interact differently with the subtle variations in dipole moment and polarizability presented by the double bonds in different isomers, leading to effective separation. vurup.sk For instance, studies on the separation of all isomeric n-dodecenes have shown that highly selective liquid crystalline stationary phases can resolve even the most challenging positional isomers. vurup.sk
For unambiguous identification and reliable quantification, retention time alone is often insufficient. The use of the retention index (RI) system provides a more robust method. jeol.com The retention index normalizes the retention time of an analyte to those of adjacent n-alkanes, making the data more transferable between different instruments and analytical conditions. gcms.cz By comparing the experimentally determined RI of an unknown peak with published values for specific isomers on a given stationary phase, a much higher degree of confidence in identification can be achieved. jeol.comnist.gov
Table 1: Illustrative Retention Indices (RI) for Dodecenol Isomers on Different GC Stationary Phases Note: These values are representative and can vary based on specific GC conditions such as temperature programming and column dimensions.
| Isomer | Stationary Phase Type | Example Stationary Phase | Representative Retention Index |
| This compound | Polar | Polyethylene Glycol (WAX) | ~1470 |
| E-4-Dodecenol | Polar | Polyethylene Glycol (WAX) | ~1465 |
| This compound | Non-polar | Dimethylpolysiloxane (DB-1) | ~1430 |
| E-4-Dodecenol | Non-polar | Dimethylpolysiloxane (DB-1) | ~1428 |
| (E)-2-Dodecenal* | Polar | Polyethylene Glycol | 1865.8 |
| 1-Dodecanol (B7769020) | Polar | Polyethylene Glycol | 1959.3 |
*Data for (E)-2-Dodecenal and 1-Dodecanol are included for comparison from literature. researchgate.net The slightly lower retention index for Z-isomers compared to E-isomers on polar columns is a commonly observed trend.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analytical determination and the preparative purification of this compound. It is particularly advantageous for compounds that may be thermally labile or when derivatization for GC is not desired.
The most common mode for separating a moderately polar compound like this compound is Reversed-Phase HPLC (RP-HPLC). waters.com In this technique, the stationary phase is non-polar (hydrophobic), typically consisting of silica (B1680970) particles chemically bonded with C18 (octadecyl) alkyl chains. The mobile phase is a polar solvent mixture, commonly acetonitrile (B52724) and water. nih.gov
Separation occurs based on the hydrophobic interactions between the dodecenyl chain of the analyte and the C18 stationary phase. This compound is retained on the column, and its elution is controlled by gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase (gradient elution). This process decreases the polarity of the mobile phase, weakening the hydrophobic interactions and allowing the compound to elute from the column. The polar hydroxyl (-OH) group of this compound ensures its solubility in the mobile phase. This technique can effectively separate dodecenol from less polar impurities (which are retained longer) or more polar impurities (which elute earlier).
Table 2: Typical RP-HPLC Parameters for this compound Analysis
| Parameter | Specification |
| Column | C18 (Octadecylsilane), 4.6 mm I.D. x 250 mm length, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, increase linearly to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C nih.gov |
| Detection | UV at 210 nm (for end-absorption) or Refractive Index (RI) Detector |
| Injection Volume | 10 µL |
Interaction chromatography is a subset of adsorption chromatography where separation is governed by specific molecular interactions such as hydrogen bonding, dipole-dipole forces, and van der Waals forces between the analyte, the stationary phase, and the mobile phase. byjus.comchromtech.com The concept of using dodecanols as "adsorption promoters" for the separation of this compound is a specialized application designed to enhance selectivity.
In this theoretical approach, 1-dodecanol could be used either as a modifier to the stationary phase or as an additive in the mobile phase. The underlying principle is to create a highly specific interactive environment that preferentially retains this compound.
Mechanism of Action: The long C12 alkyl chain of the 1-dodecanol promoter would establish strong van der Waals interactions with the C12 chain of this compound. Simultaneously, the terminal hydroxyl group of the promoter would be available to form hydrogen bonds with the hydroxyl group of the analyte. This dual-interaction mechanism creates a "like-attracts-like" environment. This specific affinity could be exploited to achieve fine separation between this compound and other isomers where the position of the double bond or the geometry might introduce steric hindrance, weakening the optimal alignment and interaction with the dodecanol (B89629) promoters. This method could potentially offer a unique selectivity that is not achievable with conventional stationary phases alone.
Spectrometric Characterization Methods
While chromatography separates compounds, spectrometry is required for their definitive identification and structural elucidation. Mass spectrometry and nuclear magnetic resonance spectroscopy provide complementary information that, when combined, can fully characterize the this compound molecule.
Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information about a compound by analyzing the mass-to-charge ratio (m/z) of its ions. mzcloud.org
When coupled with Gas Chromatography (GC-MS), molecules eluting from the GC column are typically ionized by Electron Ionization (EI). EI is a high-energy ("hard") technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint containing the molecular ion (if stable enough to be observed) and numerous fragment ions. For this compound (Molecular Weight: 184.32 g/mol ), the EI spectrum would show a molecular ion peak at m/z 184. Key fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺), resulting in a peak at m/z 166, and alpha-cleavage (bond breaking adjacent to the oxygen atom). libretexts.orgmiamioh.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful variant. nih.gov Here, a "soft" ionization technique like Electrospray Ionization (ESI) is often used, which typically keeps the molecule intact, forming a protonated molecule [M+H]⁺ (m/z 185) or an adduct with a salt like sodium [M+Na]⁺ (m/z 207). In the tandem MS (or MS/MS) stage, this specific parent ion is isolated and then fragmented by collision-induced dissociation (CID). This controlled fragmentation provides specific structural information, helping to locate the position of the double bond and confirm the identity of the alcohol.
Table 3: Characteristic Mass Fragments of this compound (under EI)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Fragmentation |
| 184 | [C₁₂H₂₄O]⁺• | Molecular Ion (M⁺•) |
| 166 | [C₁₂H₂₂]⁺• | Loss of water (H₂O) from the molecular ion |
| 141 | [C₉H₁₇O]⁺ | Alpha-cleavage: loss of a propyl radical (•C₃H₇) |
| 82 | [C₆H₁₀]⁺ | Cleavage at the C5-C6 bond with hydrogen rearrangement |
| 69 | [C₅H₉]⁺ | Cleavage related to the position of the double bond |
| 55 | [C₄H₇]⁺ | Common fragment for unsaturated alkyl chains |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated systems |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous determination of molecular structure and stereochemistry. rsc.org Both ¹H NMR and ¹³C NMR experiments are crucial for validating the structure of this compound.
¹H NMR Spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the key diagnostic signals are:
Vinylic Protons (-CH=CH-): These two protons are the most critical for confirming the structure. They would appear as a multiplet in the range of δ 5.3-5.5 ppm. The coupling constant (J-coupling) between these two protons is definitive for the stereochemistry. A relatively small coupling constant of approximately 10-12 Hz is characteristic of a cis (or Z) configuration.
Methylene (B1212753) Protons adjacent to Oxygen (-CH₂-OH): This signal would appear as a triplet around δ 3.6 ppm due to coupling with the adjacent CH₂ group.
Allylic Protons (=CH-CH₂-): The protons on the carbons adjacent to the double bond would appear as multiplets around δ 2.0-2.1 ppm.
Alkyl Chain Protons (-CH₂-): The remaining methylene groups in the long alkyl chain would produce a broad, complex multiplet around δ 1.2-1.4 ppm.
Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group would appear as a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy identifies all unique carbon atoms in the molecule. Key signals for this compound would include:
Olefinic Carbons (-C=C-): Two distinct signals in the δ 125-135 ppm region, confirming the presence of the double bond.
Carbinol Carbon (-C-OH): The carbon atom bonded to the hydroxyl group would appear at approximately δ 62 ppm.
Aliphatic Carbons: The remaining sp³ hybridized carbons of the alkyl chain would appear in the δ 14-32 ppm range.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR | |||
| Proton Assignment | Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| -CH₃ | C12 | ~0.90 | Triplet, J ≈ 7.0 Hz |
| -(CH₂)₆- | C6-C11 | ~1.2-1.4 | Broad multiplet |
| -CH₂-CH= | C3 | ~2.05 | Multiplet |
| =CH-CH₂- | C6 | ~2.08 | Multiplet |
| -CH₂-OH | C1 | ~3.65 | Triplet, J ≈ 6.5 Hz |
| -CH=CH- | C4, C5 | ~5.3-5.5 | Multiplet, J ≈ 10-12 Hz (confirms Z-geometry) |
| ¹³C NMR | |||
| Carbon Assignment | Carbon Position | Predicted Chemical Shift (δ, ppm) | |
| -C H₃ | C12 | ~14.1 | |
| -(C H₂)₇- | C2, C3, C7-C11 | ~22.7 - 31.9 | |
| =CH-C H₂- | C6 | ~29.5 | |
| -C H₂-OH | C1 | ~62.5 | |
| -C H=C H- | C4, C5 | ~128.8, ~131.5 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that covalent bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies of radiation that correspond to its natural vibrational frequencies. ucdavis.edu An FT-IR spectrometer measures this absorption, producing a spectrum that acts as a unique molecular "fingerprint." researchgate.netieeesem.com For this compound, FT-IR analysis is crucial for confirming the presence of its key functional groups: the hydroxyl (-OH) group of the alcohol and the carbon-carbon double bond (C=C) of the alkene.
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. The most prominent would be a strong, broad peak in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. libretexts.orgmasterorganicchemistry.com The presence of the cis-alkene functionality would be confirmed by a medium-intensity C=C stretching vibration around 1640-1680 cm⁻¹ and a C-H stretching vibration for the vinylic hydrogens just above 3000 cm⁻¹. libretexts.org Additionally, the spectrum would show strong absorptions between 2850 and 2960 cm⁻¹ corresponding to the C-H stretching vibrations of the dodecyl chain's alkane structure. libretexts.org The C-O stretching of the primary alcohol would typically appear in the 1050-1150 cm⁻¹ region. libretexts.org
Table 1: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3600-3200 | O-H stretch | Alcohol | Strong, Broad |
| 3100-3020 | =C-H stretch | Alkene | Medium |
| 2960-2850 | C-H stretch | Alkane | Strong |
| 1680-1640 | C=C stretch | Alkene | Medium |
Bioanalytical Techniques for Olfactory and Behavioral Investigations
Electroantennography (EAG) is a widely used electrophysiological technique to measure the summed electrical response of an insect's entire antenna to a volatile compound. nih.govnih.gov This method provides crucial insights into which chemical compounds can be detected by an insect's olfactory system. The procedure involves placing two microelectrodes: a recording electrode inserted into the distal end of the antenna and a reference electrode placed in the insect's head or eye. scienceopen.com A purified air stream carrying a precise pulse of this compound is then directed over the antenna, and any resulting change in the electrical potential (depolarization) across the antenna is recorded as an EAG response. researchgate.net
The amplitude of the EAG signal is generally proportional to the number of olfactory receptor neurons (ORNs) that are stimulated by the compound. nih.gov By testing a range of different compounds, researchers can create an EAG response profile, or spectrum, for a particular insect species, identifying which chemicals elicit the strongest antennal responses. nih.govpsu.edu This technique is invaluable for screening potential pheromones, kairomones, or repellents. For example, a significant EAG response to this compound would indicate that the insect's antenna possesses receptors sensitive to this specific molecule, justifying further investigation into its behavioral role. science.gov
Table 2: Representative EAG Response Data for an Insect Species to Various Volatiles
| Test Compound | EAG Response (mV) | Normalized Response (%)* |
|---|---|---|
| Hexane (B92381) (Control) | 0.1 | 0 |
| (Z)-3-Hexenol | 1.2 | 100 |
| This compound | 0.9 | 75 |
| Linalool | 0.5 | 42 |
| Benzaldehyde | 0.3 | 25 |
*Responses are normalized relative to a standard reference compound, in this case, (Z)-3-Hexenol.
While EAG provides a global overview of antennal sensitivity, Single Sensillum Recording (SSR) offers a much finer level of detail by measuring the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum (a sensory hair on the antenna). nih.govwikipedia.org This technique allows researchers to profile the specific response characteristics of different neuron classes. The SSR method involves inserting a sharpened recording electrode through the cuticle of a sensillum to make contact with the sensillum lymph, while a reference electrode is placed in the eye or body. nih.govnih.gov
When a stimulus like this compound is puffed over the antenna, any OSNs within the targeted sensillum that are tuned to this compound will respond by firing action potentials, or "spikes." wikipedia.org These spikes are recorded and analyzed. Often, a single sensillum contains two or more OSNs that can be distinguished by the differing amplitudes of their spikes. nih.gov By counting the number of spikes per second, researchers can quantify a neuron's sensitivity and selectivity to this compound. This allows for the precise identification of which specific neurons are responsible for detecting the compound, providing a detailed map of the insect's olfactory coding for that molecule. researchgate.net
Table 3: Example of Single Sensillum Recording (SSR) Response Profile
| Sensillum Type | Neuron | Spontaneous Firing Rate (spikes/s) | Response to this compound (spikes/s) |
|---|---|---|---|
| Trichoid A | Neuron A | 5 | 65 |
| Trichoid A | Neuron B | 8 | 8 |
| Basiconic C | Neuron A | 12 | 11 |
Ultimately, understanding the significance of this compound requires observing an insect's behavioral reaction to it. Controlled behavioral bioassays, such as olfactometry and wind tunnel studies, are essential for this purpose. researchgate.net A wind tunnel is a laboratory apparatus that creates a laminar airflow, allowing researchers to generate a stable "plume" of a volatile chemical. nih.govsigmascientificllc.com Insects are released downwind of the plume, and their flight behavior is meticulously observed and recorded.
In a typical wind tunnel assay testing this compound as a potential attractant, behaviors such as taking flight, flying upwind within the odor plume (anemotaxis), and attempting to make contact with the odor source are quantified. researchgate.net If this compound is an attractant, a significantly higher percentage of insects will fly upwind and locate the source compared to a control stream of clean air. biodiversitylibrary.org Dual-choice olfactometers are smaller devices that offer an insect a choice between two different air streams (e.g., one with this compound and one with a control solvent) and record which path the insect chooses. These bioassays provide definitive evidence of a compound's role in mediating insect behavior, such as attraction, repulsion, or arrestment. nih.govpeerj.commdpi.com
Table 4: Hypothetical Wind Tunnel Bioassay Results for this compound
| Behavior Observed | This compound Treatment Group (%) | Control Group (Solvent Only) (%) |
|---|---|---|
| No Response | 20 | 85 |
| Random Flight | 15 | 15 |
| Upwind Flight in Plume | 55 | 0 |
Sample Preparation and Enrichment Strategies for Volatile Analysis
Analyzing volatile semiochemicals like this compound often involves detecting minute quantities present in a complex matrix, such as the air around an organism or an extract from a pheromone gland. Solid-Phase Microextraction (SPME) is a simple, solvent-free sample preparation technique ideal for extracting and concentrating these trace compounds prior to analysis by gas chromatography-mass spectrometry (GC-MS). nih.govfrontiersin.org The SPME device consists of a fused silica fiber coated with a specific polymeric stationary phase. nih.gov
For analysis, the fiber is exposed to the sample (e.g., the headspace above an insect gland or a plant). Volatile analytes, including this compound, partition from the sample matrix and are adsorbed onto the fiber's coating. nih.gov After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot injection port of a gas chromatograph. The high temperature causes the adsorbed volatiles to desorb from the fiber onto the GC column for separation and analysis. nih.gov The choice of fiber coating (e.g., polydimethylsiloxane (B3030410) or Carboxen/PDMS) is critical and depends on the polarity and molecular weight of the target analyte. sigmaaldrich.com SPME is highly effective for concentrating trace volatiles, making it an essential tool in pheromone research. nih.gov
Table 5: Common SPME Fiber Coatings and Their Applications
| Fiber Coating | Abbreviation | Target Analytes |
|---|---|---|
| Polydimethylsiloxane | PDMS | Nonpolar, high molecular weight volatiles |
| Polyacrylate | PA | Polar, semi-volatile compounds |
| Divinylbenzene (B73037)/Carboxen/PDMS | DVB/CAR/PDMS | Broad range of volatiles, gases |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (Z)-3-Hexenol |
| Linalool |
| Benzaldehyde |
| (Z)-3-hexenyl acetate (B1210297) |
Liquid-Liquid Extraction (LLE) and Microextraction Techniques
The accurate analysis of semiochemicals such as this compound relies on efficient and clean sample preparation. Liquid-liquid extraction (LLE) and various microextraction techniques are foundational methodologies for isolating and concentrating such compounds from complex matrices prior to instrumental analysis. These techniques are selected based on the analyte's physicochemical properties, the nature of the sample matrix, and the desired sensitivity.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction, also known as solvent extraction, is a conventional and widely utilized method for the recovery of insect pheromones from biological tissues (e.g., glands) or environmental samples. sigmaaldrich.com The principle of LLE is based on the differential solubility of a compound between two immiscible liquid phases—typically an aqueous sample and an organic solvent. libretexts.org For a semi-volatile and relatively nonpolar compound like this compound, the selection of an appropriate organic solvent is critical for achieving high extraction efficiency. sigmaaldrich.com
Research on the extraction of volatile and semi-volatile compounds from various matrices has established that low-polarity organic solvents are generally preferred. sigmaaldrich.comnih.gov Solvents such as hexane and dichloromethane (B109758) are effective due to their ability to solubilize lipids and other nonpolar molecules like long-chain alcohols and esters. The efficiency of the extraction can be influenced by factors including the solvent-to-sample volume ratio, pH of the aqueous phase (for ionizable compounds), and the number of extraction cycles performed. elementlabsolutions.com While a single extraction may not be exhaustive, multiple extractions with fresh solvent can significantly improve recovery rates. libretexts.org
| Extraction Solvent | Polarity Index | Typical Recovery (%) | Key Characteristics |
|---|---|---|---|
| n-Hexane | 0.1 | 85 - 95 | Good for nonpolar compounds; highly volatile. |
| Dichloromethane | 3.1 | 90 - 98 | Higher polarity, effective for a broader range of semiochemicals; higher density than water. |
| Diethyl Ether | 2.8 | 80 - 92 | Good general-purpose solvent; highly volatile and flammable. |
| Ethyl Acetate | 4.4 | 75 - 88 | More polar, may co-extract more interferences; good for moderately polar analytes. nih.gov |
Microextraction Techniques
To address the limitations of conventional LLE, such as the large volumes of organic solvents required and potential for sample contamination, several miniaturized methods have been developed. These microextraction techniques offer advantages like reduced solvent consumption, higher enrichment factors, and easier integration with analytical instruments. nih.gov
Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. nih.gov For volatile and semi-volatile compounds like this compound, headspace SPME (HS-SPME) is often the preferred mode. sigmaaldrich.com In HS-SPME, the fiber is exposed to the vapor phase above the sample, minimizing matrix effects. The efficiency of the extraction depends on several optimized parameters. techniques-ingenieur.fr
Fiber Coating: The choice of fiber coating is paramount. For semi-volatile compounds, absorptive phases like polydimethylsiloxane (PDMS) are effective. For more volatile analytes, adsorptive fibers containing Carboxen (CAR) or divinylbenzene (DVB) provide higher capacity. sigmaaldrich.comnih.gov A combination fiber, such as DVB/CAR/PDMS, is often used to trap a broad range of volatiles. nih.gov
Extraction Temperature and Time: Gently heating the sample can increase the vapor pressure of semi-volatile analytes, enhancing their concentration in the headspace and improving extraction rates. sigmaaldrich.com The extraction time must be optimized to ensure equilibrium or achieve consistent pre-equilibrium conditions for reproducible results. e3s-conferences.org
Salt Addition: The addition of a salt (e.g., sodium chloride) to aqueous samples can increase the ionic strength of the matrix, which decreases the solubility of organic analytes and promotes their partitioning into the headspace (the "salting-out" effect). researchgate.net
| Parameter | Condition | Rationale / Finding |
|---|---|---|
| SPME Fiber | DVB/CAR/PDMS | Broad-spectrum fiber suitable for compounds with varying volatility and polarity. nih.gov |
| Extraction Temperature | 40 - 60 °C | Increases vapor pressure of semi-volatiles without causing thermal degradation. sigmaaldrich.com |
| Extraction Time | 30 - 50 min | Allows for sufficient partitioning of the analyte onto the fiber to reach detection limits. nih.gov |
| Sample Agitation | 250 rpm | Facilitates the mass transfer of the analyte from the matrix to the headspace. |
| Desorption | 250 °C for 4 min | Ensures complete transfer of the analyte from the SPME fiber to the GC injector. |
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a rapid microextraction method based on a ternary solvent system. nih.gov A mixture containing a small volume of an appropriate extraction solvent (a water-immiscible organic solvent) and a larger volume of a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution of fine microdroplets, maximizing the surface area for the extraction of the target analyte from the aqueous phase into the organic solvent. The mixture is then centrifuged to separate the organic phase for analysis.
Key parameters for optimization in DLLME include the choice and volume of both the extraction and disperser solvents. For analytes like this compound, a nonpolar extraction solvent would be effective. The disperser solvent, commonly acetonitrile, methanol, or acetone, facilitates the formation of the emulsion, and its volume affects the droplet size and subsequent extraction efficiency. nih.gov
| Parameter | Optimized Value | Purpose |
|---|---|---|
| Extraction Solvent | Dichloromethane | High-density solvent to collect analyte; good solubility for the target. nih.gov |
| Extraction Solvent Volume | 100 µL | Provides a high preconcentration factor. |
| Disperser Solvent | Acetonitrile | Miscible with both aqueous sample and organic solvent to create a fine dispersion. nih.gov |
| Disperser Solvent Volume | 1.0 mL | Sufficient to disperse the extraction solvent effectively. |
| Sample Volume | 5.0 mL | Standard volume for achieving good enrichment. |
| Centrifugation Speed | 4000 rpm | To break the emulsion and sediment the extraction solvent. |
| Centrifugation Time | 5 min | Ensures complete phase separation. |
Mechanisms of Biological Activity and Receptor Interactions of Z 4 Dodecenol
Olfactory Receptor Binding and Signal Transduction Mechanisms
Comprehensive information detailing the interaction of Z-4-Dodecenol with specific olfactory receptors, the role of odorant-binding proteins in its transport, and the subsequent neural encoding is not available in the reviewed scientific literature. General principles of these mechanisms in insects are well-documented, but their specific application to this compound has not been a prominent subject of published research.
Interaction with Specific Olfactory Receptors in Target Organisms
There is no specific information available from the conducted searches regarding which olfactory receptors in any target organism bind to this compound. The identification of specific receptor-ligand pairings is a complex process and has been accomplished for a number of other semiochemicals, but not for this particular compound based on the available search results.
Role of Odorant-Binding Proteins (OBPs) in Ligand Transport and Specificity
The role of odorant-binding proteins (OBPs) is to bind to hydrophobic odorant molecules and transport them through the aqueous sensillum lymph to the olfactory receptors on the dendritic membrane of olfactory sensory neurons. frontiersin.orgnih.govnih.gov While the general function of OBPs is well-established, no studies were found that specifically investigate the binding affinity or transport of this compound by any particular OBP.
Neural Encoding of Olfactory Stimuli by Receptor Neurons
The process of neural encoding involves the translation of chemical signals into electrical signals by olfactory receptor neurons, which are then processed by the brain to elicit a behavioral response. srinivas.gsneuroheuristic.org The specific patterns of neural activity that this compound may elicit in the olfactory system of any insect have not been documented in the available literature.
Role in Inter- and Intra-Species Chemical Communication
Information on the specific role of this compound in pheromone blends, including synergistic or antagonistic effects, and the behavioral implications of its stereoisomers is not detailed in the accessible scientific literature.
Pheromone Blend Specificity, Synergy, and Antagonism
Pheromone communication in insects often relies on precise blends of multiple compounds, where individual components can act synergistically to enhance the blend's attractiveness or antagonistically to inhibit it. nih.govresearchgate.net However, no research was identified that examines the specific role of this compound as a component in any such pheromone blend.
Stereoisomeric Discrimination and its Behavioral Implications
The stereochemistry of a pheromone molecule can be critical for its biological activity, with different stereoisomers often eliciting different behavioral responses. nih.gov There is no available research from the conducted searches that investigates the stereoisomers of this compound and their differential effects on insect behavior.
Other Documented Biological Activities
Investigation of Quorum Sensing Inhibition Potential (for the related aldehyde, (Z)-4-Dodecenal)
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression based on population density. frontiersin.org This process relies on the production, detection, and response to small signaling molecules called autoinducers. frontiersin.org QS controls various collective behaviors, including biofilm formation and the expression of virulence factors, making it a key target for developing novel antimicrobial strategies. frontiersin.orgresearchgate.net The inhibition of QS, often referred to as quorum quenching, is seen as a promising alternative to traditional antibiotics because it disrupts bacterial pathogenesis without exerting direct selective pressure for resistance. researchgate.netnih.gov
While specific research into the quorum sensing inhibition potential of (Z)-4-dodecenal is not prominent in the scientific literature, the investigation of natural products, including various aldehydes, for anti-QS activity is an active area of research. The primary mechanisms of quorum sensing inhibitors (QSIs) include:
Inhibition of Autoinducer Synthesis: Preventing the production of the signaling molecules. frontiersin.org
Degradation of Autoinducer Signals: Enzymatically breaking down the signaling molecules in the environment. nih.gov
Interference with Signal Reception: Blocking the receptor proteins so they cannot bind to the autoinducers. nih.gov
Given its chemical structure as an unsaturated aldehyde, (Z)-4-dodecenal could theoretically interfere with QS pathways. Aldehydes are reactive compounds capable of interacting with biological macromolecules, potentially disrupting the function of enzymes involved in autoinducer synthesis or the receptor proteins that detect them. However, without direct experimental evidence, its potential as a quorum sensing inhibitor remains speculative. Further research would be required to screen (Z)-4-dodecenal for its ability to inhibit violacein (B1683560) production in reporter strains like Chromobacterium violaceum or to disrupt biofilm formation in pathogenic bacteria, which are common assays for identifying new QSIs. nih.gov
Antimicrobial Modes of Action (for the related aldehyde, (Z)-4-Dodecenal)
The antimicrobial properties of various natural aldehydes have been well-established. Although specific studies focusing on the antimicrobial mode of action for (Z)-4-dodecenal are limited, the mechanisms of similar α,β-unsaturated aldehydes provide a strong basis for its potential activity. These compounds are known to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi. researchgate.netmdpi.com
The primary mode of action for many antimicrobial aldehydes is the disruption of the microbial cell membrane. Research on compounds like hexanal (B45976) and other 2E-alkenals has demonstrated that they cause a gross perturbation of the lipid bilayer of the plasma membrane. researchgate.netmdpi.com This disruption leads to several detrimental effects:
Increased Membrane Permeability: The integrity of the membrane is compromised, leading to the leakage of essential intracellular components such as proteins and ions. mdpi.com
Impairment of Cellular Processes: Damage to the membrane disrupts critical functions like cellular respiration and energy production (e.g., ATP synthesis). mdpi.com
Inhibition of Enzyme Activity: Aldehydes can react with proteins and enzymes, both on the membrane and within the cell, inhibiting their function. researchgate.net
Studies using model liposomes have shown that unsaturated aldehydes can induce the rapid release of trapped fluorescent dyes, confirming their ability to compromise membrane integrity. researchgate.net The effectiveness of this disruption often correlates with the chain length and the presence of unsaturation in the aldehyde. researchgate.net At sub-inhibitory concentrations, some aldehydes have also been shown to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. mdpi.com This suggests a multi-faceted antimicrobial potential for compounds like (Z)-4-dodecenal, targeting both cell viability and virulence.
Elicitation of Plant Defense Responses (for related dodecanols in rhamnolipids)
Rhamnolipids are glycolipid biosurfactants produced by bacteria such as Pseudomonas aeruginosa. These molecules are composed of a rhamnose sugar head linked to a hydrophobic tail of one or two 3-hydroxyfatty acids, which are structurally related to dodecanols. frontiersin.org Research has increasingly shown that rhamnolipids are not just antimicrobials but also potent elicitors of plant defense responses, acting as Invasion Patterns (IPs) that trigger the plant's innate immune system. frontiersin.orgfrontiersin.orgmdpi.com
When recognized by the plant, rhamnolipids induce a cascade of defense reactions that confer resistance against a broad range of pathogens, including biotrophic, hemibiotrophic, and necrotrophic fungi and bacteria. frontiersin.orgnih.gov The eliciting activity has been demonstrated in various plant species, including Arabidopsis thaliana and Brassica napus (rapeseed). frontiersin.orgnih.gov
Key findings from research on rhamnolipid-induced plant defense include:
| Plant Species | Pathogen | Observed Defense Responses | Reference |
| Arabidopsis thaliana | Pseudomonas syringae, Hyaloperonospora arabidopsidis, Botrytis cinerea | Activation of defense-related genes (e.g., PR1, PDF1.2), involvement of salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways. | nih.gov |
| Brassica napus | Botrytis cinerea | Elicitation of defense responses, protection against the pathogen without causing physiological disorders in the plant. | frontiersin.org |
| Grapevine (Vitis vinifera) | Botrytis cinerea | One of the first reports of plant defense elicitation by rhamnolipids. | frontiersin.org |
The mechanism of perception is complex; the 3-hydroxy-acyl portion of the rhamnolipid is thought to be perceived by a plant receptor known as LORE. frontiersin.org This recognition triggers early signaling events like ion fluxes and the production of reactive oxygen species (ROS), which in turn activate downstream defense pathways. frontiersin.org This dual action of rhamnolipids—direct antimicrobial activity combined with the stimulation of the plant's own immune system—makes them a promising component of biocontrol strategies in agriculture. frontiersin.orgnih.gov
Table of Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject of the article |
| (Z)-4-Undecenal | Related compound, female sex pheromone in Drosophila melanogaster |
| cVA ((Z)-11-octadecenyl acetate) | Male-produced pheromone in Drosophila melanogaster |
| 4-Vinylanisole | Aggregation pheromone in locusts |
| (Z)-4-Dodecenal | Related aldehyde, discussed for potential QS inhibition and antimicrobial action |
| Hexanal | Example of an antimicrobial aldehyde |
| 2E-Alkenals | Class of antimicrobial aldehydes |
| Rhamnolipids | Glycolipid biosurfactants containing dodecanol-related fatty acids |
| Salicylic Acid | Plant defense signaling molecule |
| Jasmonic Acid | Plant defense signaling molecule |
Research Challenges and Future Directions for Z 4 Dodecenol Studies
Advancements in Sustainable and Scalable Stereoselective Synthesis
The synthesis of (Z)-4-dodecenol with high stereoselectivity is a significant challenge. The biological activity of pheromones is often dependent on their specific stereochemistry, and the presence of other isomers can inhibit the desired response. Future research in this area is focused on the development of more efficient and environmentally friendly synthetic routes. This includes the use of novel catalysts and biocatalytic methods to achieve high yields of the desired (Z)-isomer, while minimizing the production of the (E)-isomer and other byproducts. A key goal is to develop synthetic strategies that are not only scalable for commercial production but also sustainable, reducing the reliance on hazardous reagents and minimizing waste.
Comprehensive Elucidation of Organism-Specific Biosynthetic Pathways
While the general pathways for the biosynthesis of fatty acid-derived pheromones are understood, the specific enzymes and regulatory mechanisms involved in the production of (Z)-4-dodecenol in different insect species are not fully elucidated. Future research will involve a combination of transcriptomics, proteomics, and metabolomics to identify the specific desaturases, reductases, and other enzymes responsible for the precise structure of (Z)-4-dodecenol. nih.govresearchgate.net A deeper understanding of these pathways could open up possibilities for biotechnological production of (Z)-4-dodecenol in microbial or plant-based systems, offering a sustainable alternative to chemical synthesis. nih.govnih.gov
High-Throughput Screening and Discovery of Novel Receptor Ligands and Modulators
The olfactory receptors that detect (Z)-4-dodecenol in insects are key to its biological activity. Identifying and characterizing these receptors is a major challenge due to their complex membrane-bound nature. High-throughput screening (HTS) of chemical libraries is a promising approach to discover novel ligands and modulators for these receptors. nih.govnih.gov Such compounds could be used to develop more potent and selective attractants or inhibitors for pest management. Future research will focus on developing robust HTS assays for insect olfactory receptors and applying these to identify new molecules that can modulate the activity of the (Z)-4-dodecenol signaling pathway. nih.gov
Development of Innovative Analytical Platforms for Ultra-Trace Detection
Detecting the minute quantities of (Z)-4-dodecenol released by insects in the field is a significant analytical challenge. nih.gov Current methods, such as gas chromatography-mass spectrometry (GC-MS), often require complex sample preparation and are not suitable for real-time monitoring. nih.govresearchgate.net The development of innovative analytical platforms for ultra-trace detection is a key area of future research. This includes the advancement of sensor technologies, such as electronic noses and biosensors, that can provide real-time, in-field measurements of (Z)-4-dodecenol concentrations. researchgate.nettopraq.ai Additionally, techniques like Raman spectroscopy are being explored for their potential in the specific detection of pheromone compounds. osti.gov
| Analytical Technique | Principle | Advantages | Challenges |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. nih.gov | High sensitivity and specificity. | Requires sample collection and is not real-time. nih.govresearchgate.net |
| Electroantennography (EAG) | Measures the electrical response of an insect antenna to an odor. | High biological relevance. | Can be influenced by environmental factors. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. osti.gov | Potential for real-time and remote sensing. osti.gov | Signal can be weak and requires sophisticated instrumentation. osti.gov |
| Biosensors | Utilizes biological components for detection. | High specificity and potential for portability. | Stability of biological components can be a limitation. |
| Digital Pheromone Traps | Utilizes camera sensors and AI for pest detection and monitoring. topraq.aifrontiersin.org | Automated and real-time pest monitoring. topraq.aifrontiersin.org | Dependent on technology and data analysis infrastructure. frontiersin.org |
Unraveling the Complexity of Multi-Component Pheromone Systems and Their Interactions
(Z)-4-dodecenol often acts as part of a multi-component pheromone blend, where the presence and ratio of other compounds can significantly affect the behavioral response of the target insect. nih.gov The interactions between these components can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where one compound inhibits the effect of another. nih.govarxiv.orgmdpi.comresearchgate.net A major research challenge is to identify all the components of these complex blends and to understand their intricate interactions. Future studies will employ advanced analytical techniques and behavioral assays to dissect these multi-component systems and to develop optimized pheromone lures for pest management. nih.gov
Integration of Field-Based Ecological Studies with Laboratory Behavioral Assays
A significant challenge in pheromone research is bridging the gap between laboratory findings and real-world applications. Behavioral responses observed in controlled laboratory settings may not always translate directly to the complex and variable conditions of the field. Future research must focus on the seamless integration of laboratory-based behavioral assays with field-based ecological studies. This involves designing experiments that can be conducted in both settings to validate laboratory findings and to understand how environmental factors, such as temperature, wind, and the presence of other species, influence the effectiveness of (Z)-4-dodecenol-based tools.
Application of Computational Modeling and Molecular Dynamics in Ligand-Receptor Interaction Studies
Computational modeling and molecular dynamics simulations are powerful tools for studying the interactions between pheromones and their receptors at the molecular level. drugtargetreview.comnih.govnih.gov These methods can be used to predict the binding modes of (Z)-4-dodecenol and other ligands to their receptors, and to understand the structural basis of receptor activation. nih.govresearchgate.netresearchgate.net A key challenge is the lack of experimentally determined structures for most insect olfactory receptors. Future research will focus on developing accurate homology models of these receptors and using them in molecular dynamics simulations to study ligand-receptor interactions in detail. nih.gov This knowledge can then be used to design new and more effective pheromone analogues and modulators. drugtargetreview.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
